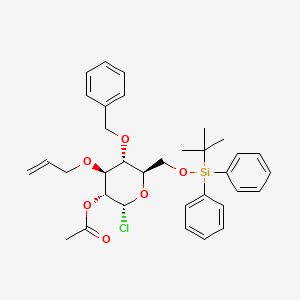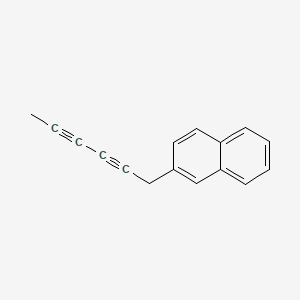
Naphthalene, 2-(2,4-hexadiynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Applications in Supramolecular Chemistry and Sensors
- NDIs are utilized in supramolecular chemistry, sensors, and as host-guest complexes for molecular switching devices like catenanes and rotaxanes (Kobaisi et al., 2016).
- They also find applications in ion-channels through ligand gating and gelators for sensing aromatic systems (Bhosale et al., 2008).
Role in Catalysis and Medicine
- NDIs are involved in catalysis via anion-π interactions and have applications in DNA intercalation for medicinal purposes (Kobaisi et al., 2016).
Use in Organic Electronics and Photovoltaics
- NDIs are significant for their high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability, making them candidates for organic electronics and photovoltaics (Bhosale et al., 2021).
- Their applications extend to solar cell technology and artificial photosynthesis (Kobaisi et al., 2016).
Potential in Organic Field-Effect Transistors (OFET)
- NDIs are also used in the development of n-type materials for OFET applications (Durban et al., 2010).
Environmental and Health Research
- Research on NDI derivatives has implications in environmental science, particularly concerning their reactions with atmospheric components and potential health effects (Sasaki et al., 1997; Bunce et al., 1997).
Wirkmechanismus
Eigenschaften
CAS-Nummer |
172923-89-6 |
|---|---|
Produktname |
Naphthalene, 2-(2,4-hexadiynyl)- |
Molekularformel |
C16H12 |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
2-hexa-2,4-diynylnaphthalene |
InChI |
InChI=1S/C16H12/c1-2-3-4-5-8-14-11-12-15-9-6-7-10-16(15)13-14/h6-7,9-13H,8H2,1H3 |
InChI-Schlüssel |
SRYARTHJKAESGC-UHFFFAOYSA-N |
SMILES |
CC#CC#CCC1=CC2=CC=CC=C2C=C1 |
Kanonische SMILES |
CC#CC#CCC1=CC2=CC=CC=C2C=C1 |
Synonyme |
1-(2'-naphthyl)hexa-2,4-diyne santolindiacetylene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1H-benzimidazol-2-ylthio)methyl]-2-thiazolamine](/img/structure/B1207290.png)
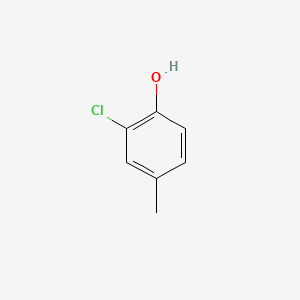
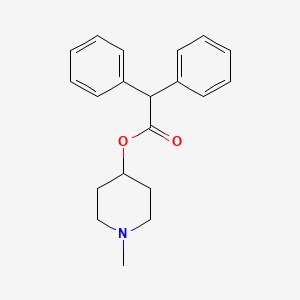
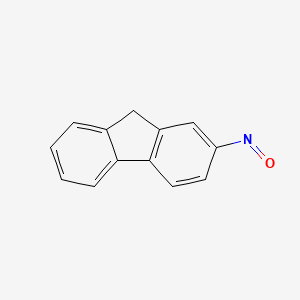
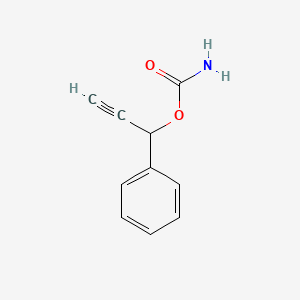
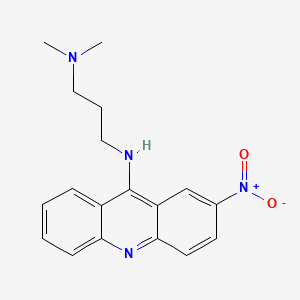

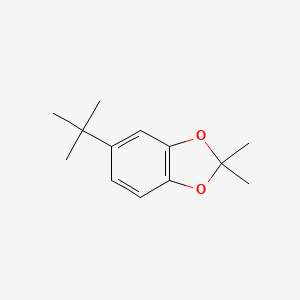
![[(2S,4R)-5-(6-aminopurin-9-yl)-3-azido-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1207304.png)
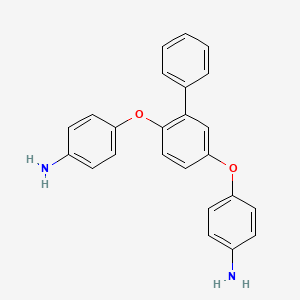
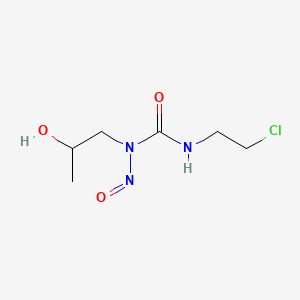
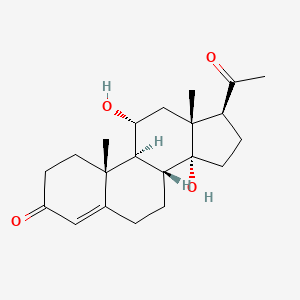
![4-[2-(1H-benzimidazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B1207312.png)
